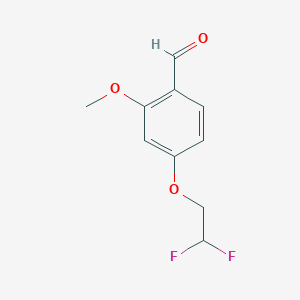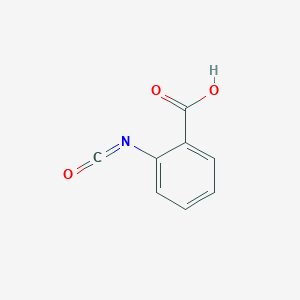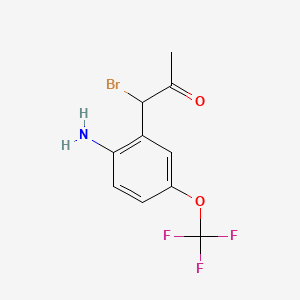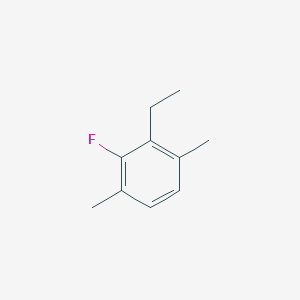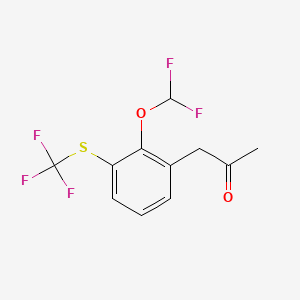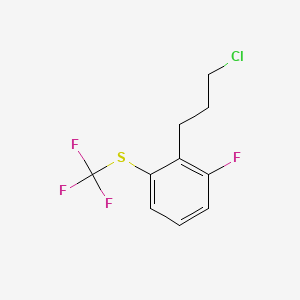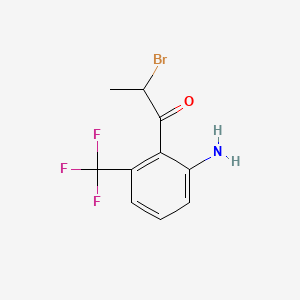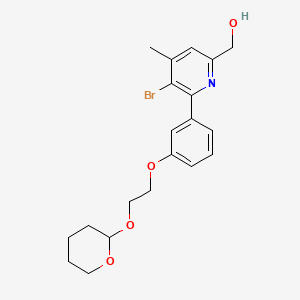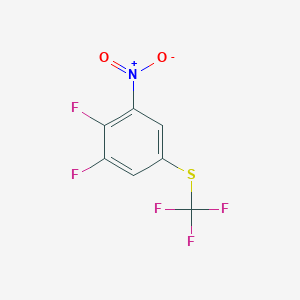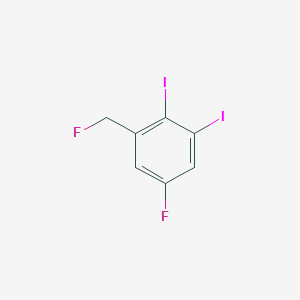
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes an aminomethyl group attached to a tetrahydroisoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1,2,3,4-tetrahydroisoquinoline and formaldehyde.
Reaction Conditions: The aminomethylation reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Procedure: The starting material is reacted with formaldehyde and a primary amine in the presence of the base. The reaction mixture is then heated to promote the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-.
Industrial Production Methods
In an industrial setting, the production of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroisoquinolines, and various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-.
4-(Aminomethyl)benzoic acid: Another compound with an aminomethyl group, used in different applications.
4-Aminopyridine: A compound with similar structural features, used in neurological research.
Uniqueness
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its tetrahydroisoquinoline core provides stability, while the aminomethyl group offers reactivity, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
(1-methyl-5,6,7,8-tetrahydroisoquinolin-4-yl)methanamine |
InChI |
InChI=1S/C11H16N2/c1-8-10-4-2-3-5-11(10)9(6-12)7-13-8/h7H,2-6,12H2,1H3 |
Clave InChI |
UKGHPDCCFNODSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C2=C1CCCC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14063698.png)
